molecular formula C22H21N3O3S B2372722 3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide CAS No. 872630-20-1

3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

Cat. No.: B2372722
CAS No.: 872630-20-1
M. Wt: 407.49
InChI Key: QJKWFPINBOZUKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which the compound belongs, has been extensively studied . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The imidazo[2,1-b][1,3]thiazole ring is a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom . The thiophene-ITD core structure comprises three different groups .


Chemical Reactions Analysis

The imidazo[2,1-b][1,3]thiazole ring is an important class of nitrogen- and sulfur-containing heterocyclic compounds and represents a significant number of bioactive substances . The chemical reactions of these compounds are diverse and depend on the specific substituents present .


Physical and Chemical Properties Analysis

Imidazo[2,1-b][1,3]thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide” are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Guseinov et al. (2020) focused on the synthesis of thiazolium salts related to your compound, which could lead to the formation of thiazinium salts through a recyclization process. This finding is significant in the context of chemical synthesis and compound stability (Guseinov et al., 2020).

Sensor and Detection Applications

  • Xu et al. (2020) developed a sensor using a related compound, imidazo[2,1-b]thiazole, which demonstrates potential for detecting In3+ and Zn2+ ions in various solutions. This indicates its potential application in environmental and chemical sensing (Xu et al., 2020).

Cytotoxicity and Anti-Cancer Research

  • Meriç et al. (2008) examined the cytotoxic effects of 3,4-disubstituted imidazo[2,1-b][1,3]thiazoles on cancer and non-cancer cells, indicating a potential application in cancer research and therapy (Meriç et al., 2008).

Antimicrobial Applications

  • Shankerrao et al. (2017) synthesized derivatives of imidazo[2,1-b][1,3]thiazole and tested them for antimicrobial activities, suggesting potential use in the development of new antimicrobial agents (Shankerrao et al., 2017).

Pharmacological Properties

  • Research by Slyvka et al. (2022) focused on the synthesis of pyridine-N-oxides derived from imidazo[2,1-b][1,3]thiazines, exploring their anti-inflammatory activity. This study contributes to the understanding of the pharmacological properties of related compounds (Slyvka et al., 2022).

Immunological Research

  • A study by Harraga et al. (1994) explored the immunological effects of substituted imidazo[2,1-b]thiazoles on human T lymphocytes, providing insights into potential immunomodulatory applications (Harraga et al., 1994).

Future Directions

Imidazo[2,1-b][1,3]thiazole derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices . The results unravel that ITD as an acceptor with an appropriate π-linker will be a promising candidate for application in the field of optoelectronics/photonics .

Properties

IUPAC Name

3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)23-17-8-5-15(6-9-17)18-14-25-11-12-29-22(25)24-18/h5-14H,3-4H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKWFPINBOZUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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